molecular formula C8H7N3O3 B2842935 N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide CAS No. 263336-48-7

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide

Cat. No. B2842935
M. Wt: 193.162
InChI Key: DBFVILBPOAHTAB-UHFFFAOYSA-N
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Description

“N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” is a compound with the molecular formula C8H7N3O3 . It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives are known for their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized .


Chemical Reactions Analysis

The chemical reactions involving “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” and similar compounds are influenced by factors such as variations in solvents, flexibility, and the presence/absence of amide–amide interactions . These factors can modulate the competition between amide-containing isoxazole compounds .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide, a compound with potential in various scientific research areas, has been explored for its synthetic routes and structural characteristics. Martins et al. (2002) reported the one-pot synthesis of related 3-methylisoxazole-5-carboxamides, emphasizing the compound's synthetic accessibility for further chemical modifications and applications in medicinal chemistry Martins et al., 2002. Similarly, Pasunooti et al. (2015) demonstrated the use of 5-methylisoxazole-3-carboxamide (MICA) as a directing group in Pd-catalyzed C-H bond activation, showcasing its utility in the synthesis of complex molecules, potentially opening avenues for new drug discoveries Pasunooti et al., 2015.

Material Science and Catalysis

In the field of materials science and catalysis, Bumagin et al. (2019) utilized a derivative of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide in the development of bimetallic composite catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, indicating the compound's role in enhancing the efficiency of chemical reactions, which is crucial for the development of sustainable chemical processes Bumagin et al., 2019.

Drug Discovery and Pharmacological Research

The versatility of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide extends into pharmacological research. Davoodnia et al. (2008) explored its derivatives for potential medicinal applications, highlighting the compound's significance in the discovery of new therapeutic agents Davoodnia et al., 2008. This is further supported by Galenko et al. (2019), who developed a synthesis strategy for α-aminopyrrole derivatives using an isoxazole precursor, demonstrating the compound's utility in synthesizing biologically active molecules that could serve as drug candidates Galenko et al., 2019.

Environmental and Microbial Degradation Studies

Environmental studies have also benefited from the investigation of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide and its analogs. Yan et al. (2022) reported on the degradation of a structurally related compound, 3-amino-5-methyl-isoxazole, by Nocardioides sp., shedding light on microbial pathways that could potentially be exploited for the bioremediation of environmental contaminants Yan et al., 2022.

Future Directions

The future directions in the research of “N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide” and similar compounds could involve the development of new eco-friendly synthetic strategies , exploration of their potential biological activities , and understanding the supramolecular structure and the crystallization mechanism .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-5-4-7(11-13-5)10-8(12)6-2-3-9-14-6/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFVILBPOAHTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide

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